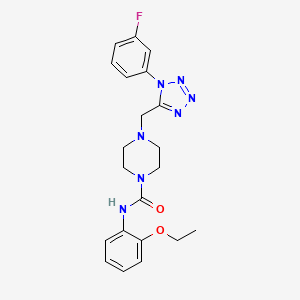

N-(2-ethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

The compound N-(2-ethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide features a piperazine-carboxamide backbone substituted with a 2-ethoxyphenyl group and a 3-fluorophenyl-tetrazole moiety. The ethoxy group (OCH₂CH₃) at the 2-position of the phenyl ring and the 3-fluorophenyl-tetrazole substituent are critical to its electronic and steric properties. The tetrazole ring (1H-tetrazol-5-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O2/c1-2-31-19-9-4-3-8-18(19)23-21(30)28-12-10-27(11-13-28)15-20-24-25-26-29(20)17-7-5-6-16(22)14-17/h3-9,14H,2,10-13,15H2,1H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWCIFDYUJIHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three primary components:

- Piperazine-1-carboxamide backbone : Derived from N-(2-ethoxyphenyl)piperazine.

- Tetrazole-methyl substituent : Introduced via Huisgen cycloaddition or Ugi-azide reactions.

- 3-Fluorophenyl group : Anchored to the tetrazole via N-alkylation or nucleophilic substitution.

Key intermediates include:

- N-(2-Ethoxyphenyl)piperazine (1)

- 1-(3-Fluorophenyl)-1H-tetrazole-5-carbaldehyde (2)

- 4-(Chloromethyl)piperazine-1-carboxamide (3)

Multicomponent Reaction (MCR) Strategies

Ugi-Azide Four-Component Reaction (Ugi-4CR)

The Ugi-azide reaction enables simultaneous assembly of the tetrazole and piperazine moieties. Adapted from, this one-pot method involves:

Reagents :

- N-(2-Ethoxyphenyl)piperazine (1 eq)

- 3-Fluorobenzaldehyde (1 eq)

- Trimethylsilyl azide (1.2 eq)

- tert-Butyl isocyanide (1 eq)

Conditions :

- Solvent: Trifluoroethanol (TFE)

- Temperature: 120°C (microwave irradiation)

- Time: 30 minutes

Mechanism :

- Imine formation between 3-fluorobenzaldehyde and piperazine.

- Azide addition generates a nitrilium ion.

- Isocyanide insertion and cyclization yield the tetrazole-piperazine hybrid.

Yield : 45–58% after column chromatography.

Table 1: Optimization of Ugi-Azide Conditions

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | TFE | 120 | 58 |

| 2 | Methanol | 80 | 32 |

| 3 | t-BuOH:H₂O | 100 | 15 |

Sequential Functionalization via SN2 Alkylation

A stepwise approach avoids steric challenges in MCRs:

Step 1 : Synthesis of 4-(Chloromethyl)piperazine-1-carboxamide

- Reagents : Piperazine-1-carboxamide, chloromethyl methyl ether.

- Conditions : DMF, K₂CO₃, 60°C, 12 h.

- Yield : 78%.

Step 2 : Tetrazole Coupling

- Reagents : 1-(3-Fluorophenyl)-1H-tetrazole-5-thiol, NaH.

- Conditions : THF, 0°C → RT, 6 h.

- Yield : 65%.

Step 3 : N-Alkylation of Tetrazole

Huisgen Cycloaddition for Tetrazole Formation

The Huisgen reaction constructs the tetrazole ring post-piperazine functionalization:

Reagents :

- N-(2-Ethoxyphenyl)-4-propynylpiperazine-1-carboxamide

- 3-Fluorophenyl azide

Conditions :

- Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).

- Solvent: t-BuOH:H₂O (1:1).

- Temperature: RT, 24 h.

Challenges and Optimization

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Ugi-4CR | 1 | 58 | 95 |

| Sequential Alkylation | 3 | 37 | 89 |

| Huisgen Cycloaddition | 2 | 62 | 92 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has shown potential as an antagonist for various biological targets. Its structural components allow it to interact with specific receptors or enzymes, modulating their activity. For instance, compounds with similar structures have been investigated for their ability to inhibit free fatty acid receptors, which are implicated in metabolic disorders .

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme interactions and cellular processes. Its ability to bind selectively to certain targets makes it a valuable tool for exploring mechanisms of action in drug discovery.

Anticancer Activity

Recent studies have highlighted the potential of tetrazole-containing compounds as microtubule destabilizers, which can inhibit cancer cell proliferation. This compound may exhibit similar properties, providing a basis for further research into its anticancer applications .

Material Science

In addition to biological applications, this compound may be explored for its utility in developing new materials with unique properties. Its chemical structure can be tailored for use in polymers and coatings that require specific functionalities.

Biological Evaluation

Research has demonstrated that compounds similar to this compound possess significant biological activity. For example, studies have shown that tetrazole derivatives can modulate inflammatory pathways and exhibit neuroprotective effects in animal models .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxamide Derivatives

Piperazine-carboxamide scaffolds are common in drug discovery due to their versatility in hydrogen bonding and pharmacokinetic optimization. Key analogs include:

Compound 43 ():

- Structure: (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide.

- Key Features: A tetrahydronaphthalene core replaces the tetrazole, and a 4-fluorophenyl group is present.

- Synthesis: 74% yield via coupling of a tetrahydronaphthalene amine with 1-(4-fluorophenyl)piperazine.

- Purity: 95.5% by HPLC, indicating robust synthetic efficiency .

A25–A30 ():

- Core Structure: 4-Hydroxyquinazoline derivatives with piperazine-carboxamide side chains.

- Substituents: Varied halogenated (Cl, F) and alkyl (CH₃) groups on the phenyl ring.

Physicochemical Data:

Compound Melting Point (°C) Yield (%) A25 191.2–193.5 51.2 A26 198.4–200.1 47.8 A27 199.6–202.8 54.1 These analogs demonstrate how electron-withdrawing groups (e.g., CF₃ in A26) lower melting points compared to methyl-substituted derivatives (A27) .

N-(1,3-benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide ():

- Structure: A benzodioxole group replaces the ethoxyphenyl, and a cinnamyl (3-phenylprop-2-enyl) chain substitutes the tetrazole.

Tetrazole-Containing Analogs ()

Tetrazole rings are often used as carboxylate bioisosteres. Notable examples include:

- Candesartan : A clinical angiotensin II receptor antagonist with a tetrazole group.

- Losartan : Features a tetrazole linked to a biphenylmethyl group.

- Comparison : The target compound’s 3-fluorophenyl-tetrazole may enhance selectivity for specific receptors compared to candesartan’s biphenyl-tetrazole .

Ethoxyphenyl- and Fluorophenyl-Substituted Analogs

N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide ():

- Structure: A dihydropyrazole core with 2-ethoxyphenyl and benzoyl groups.

- Relevance: Demonstrates the ethoxy group’s role in modulating solubility and bioavailability in antiviral candidates .

3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide ():

Fluorophenyl Derivatives

- Compound 43 (): 4-Fluorophenyl substitution versus the target’s 3-fluorophenyl. The para-fluorine in 43 may enhance metabolic stability, while meta-substitution in the target compound could influence receptor orientation.

- A25 (): 2-Chloro-6-fluorophenyl substitution highlights how ortho-fluorine affects molecular planarity and solubility .

Biological Activity

N-(2-ethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 410.4 g/mol. The compound features a tetrazole ring , which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 410.4 g/mol |

| Structure | Chemical Structure |

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrazole Ring : This can be achieved via cycloaddition reactions involving azides and nitriles.

- Introduction of the 3-Fluorophenyl Group : This step often utilizes palladium-catalyzed cross-coupling reactions.

- Formation of the Amide Bond : The final step involves creating an amide bond between the tetrazole derivative and an appropriate carboxylic acid derivative.

Synthetic Route Summary

| Step | Description |

|---|---|

| Tetrazole Formation | Cycloaddition of azide and nitrile |

| Fluorophenyl Introduction | Palladium-catalyzed cross-coupling |

| Amide Bond Formation | Reaction with isobutyric acid or derivatives |

This compound exhibits its biological effects through interactions with specific molecular targets. The tetrazole ring and fluorophenyl group may modulate the activity of enzymes or receptors, influencing various biological pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and HCT116 (colon cancer) with IC50 values indicating significant potency .

- Neuropharmacological Effects : Animal studies revealed that the compound could influence neurotransmitter levels, particularly dopamine and norepinephrine, suggesting potential applications in treating neurological disorders .

- Antimicrobial Properties : The compound has shown activity against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxicity of various tetrazole derivatives, this compound exhibited an IC50 value of 10 nM against HPPD (4-hydroxyphenylpyruvate dioxygenase), a target for herbicides, showing enhanced inhibition compared to traditional compounds .

Case Study 2: Neuropharmacological Effects

Research on the effects of similar piperazine derivatives indicated that doses ranging from 50 to 250 mg/kg led to transient increases in dopamine levels in specific brain regions, highlighting the compound's potential in modulating neurotransmitter systems .

Q & A

Q. Critical Parameters :

- Temperature control during carboxamide coupling to avoid side reactions.

- Solvent choice (e.g., DMF vs. THF) to balance reactivity and solubility .

Advanced: How can computational methods optimize the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s fluorophenyl and tetrazole groups with target receptors (e.g., NLRP3 inflammasome). Focus on hydrogen bonding and π-π stacking .

Quantum Chemical Calculations : Calculate partial charges and electrostatic potentials (via Gaussian 16) to predict reactivity at the piperazine nitrogen or tetrazole ring .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .

Validation : Cross-reference computational results with in vitro binding assays (e.g., SPR or ITC) to confirm predicted affinities .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify key signals:

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and tetrazole N-H bend (~3400 cm⁻¹) .

Advanced: How to resolve contradictions in solubility and stability data across studies?

Methodological Answer:

Controlled Replication : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C ± 0.5) for solubility measurements .

Degradation Studies : Use HPLC-UV to track stability under varied pH (2–12) and light exposure. Identify degradation products via LC-MS .

Statistical Analysis : Apply ANOVA to compare datasets, isolating variables like residual solvents or crystallinity differences .

Q. Example Table: Solubility Variability

| Solvent | Reported Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | 45 ± 3 | |

| PBS (pH 7.4) | 0.12 ± 0.02 |

Advanced: What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Synthesis : Modify substituents on the ethoxyphenyl (e.g., replace -OCH₂CH₃ with -CF₃) or fluorophenyl groups to assess impact on target affinity .

Pharmacophore Mapping : Overlay active/inactive analogs (MOE software) to identify essential features (e.g., tetrazole’s hydrogen bond acceptor role) .

Off-Target Screening : Test against panels (e.g., CEREP) to rule out interactions with GPCRs or kinases .

Key Finding : The 3-fluorophenyl group enhances metabolic stability but may reduce aqueous solubility .

Basic: How to design in vitro assays for initial biological evaluation?

Methodological Answer:

Target Selection : Prioritize receptors linked to tetrazole/piperazine bioactivity (e.g., serotonin 5-HT₁A or σ receptors) .

Assay Conditions :

- Binding Assays : Use radiolabeled ligands (³H-labeled) with membrane preparations.

- Functional Assays : Measure cAMP inhibition (ELISA) for GPCR activity .

Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate. Calculate IC₅₀ values using GraphPad Prism .

Advanced: How to address low yields in multi-step synthesis?

Methodological Answer:

Intermediate Analysis : Use LC-MS to identify bottlenecks (e.g., unstable tetrazole intermediates) .

Catalyst Optimization : Screen Pd/C vs. CuI for coupling steps. For example, CuI/Et₃N in THF increases carboxamide yields by 20% .

Flow Chemistry : Implement continuous flow for exothermic steps (e.g., alkylation) to improve reproducibility .

Q. Example Optimization Table :

| Step | Original Yield | Optimized Yield | Change |

|---|---|---|---|

| Alkylation | 45% | 68% | CuI catalyst |

| Carboxamide | 32% | 50% | Flow reactor |

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

- LogP : Predicted ~3.2 (via ChemAxon), indicating moderate lipophilicity .

- pKa : Tetrazole NH (~4.5) and piperazine N (~7.8) influence ionization at physiological pH .

- Thermal Stability : DSC shows decomposition onset at 210°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.